3-[1-(2-Methylpropoxy)ethoxy]oxetane
Description
Significance of Oxetane (B1205548) Derivatives in Contemporary Chemical Sciences
Oxetane derivatives are increasingly recognized for their ability to impart desirable characteristics to bioactive molecules. The strained four-membered ring is not merely a passive component; its inherent polarity and three-dimensional structure can profoundly influence a compound's solubility, metabolic stability, and lipophilicity. acs.org In medicinal chemistry, for instance, the replacement of gem-dimethyl or carbonyl groups with an oxetane ring has become a valuable strategy for improving the "drug-like" properties of therapeutic candidates. researchgate.netnih.gov This has led to the widespread adoption of oxetane-containing building blocks in drug discovery programs. acs.org Beyond pharmaceuticals, the reactivity of the strained oxetane ring is being harnessed in polymer chemistry to create advanced materials with novel properties.
The Role of Substituted Oxetanes in Molecular Design
The strategic placement of substituents on the oxetane ring allows for fine-tuning of a molecule's spatial arrangement and electronic character. Substituted oxetanes serve as versatile scaffolds in molecular design, offering a means to explore new chemical space and to optimize interactions with biological targets. acs.org The oxetane unit can act as a conformational "lock," rigidifying a molecule's structure, which can be advantageous for enhancing binding affinity and selectivity. acs.org Furthermore, the electron-withdrawing nature of the oxetane oxygen can influence the basicity of nearby functional groups, a feature that is particularly useful in modulating the pharmacokinetic profiles of drug candidates. nih.gov The ability to synthesize a diverse array of substituted oxetanes has been a key driver of their expanding role in molecular design. nih.govrsc.org
Scope of Academic Research on 3-[1-(2-Methylpropoxy)ethoxy]oxetane and Related Analogues
While the broader field of oxetane chemistry is burgeoning, specific academic research on This compound is limited. Its presence is noted in chemical supplier databases, which provide basic predicted physicochemical properties.
| Property | Predicted Value |
|---|---|
| Boiling Point | 206.9±20.0 °C |
| Density | 0.97±0.1 g/cm³ |
The synthesis of the broader class of 3-alkoxyoxetanes has been described in the literature. A general method involves the chlorination of allyl alcohol in the presence of an excess of an alcohol, followed by ring closure with a base. acs.orgacs.org This suggests a plausible synthetic route to this compound and its analogues.
Academic inquiry into related 3-alkoxyoxetanes and other 3-substituted oxetanes is more extensive. Research has focused on their synthesis and their utility as building blocks in medicinal chemistry. chemrxiv.org The substitution at the 3-position is often favored due to the enhanced stability of these derivatives compared to those substituted at the 2-position. nih.gov The development of novel synthetic methodologies to access a wider range of functionalized oxetanes continues to be an active area of research, promising to further expand their applications in the chemical sciences. rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[1-(2-methylpropoxy)ethoxy]oxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)4-11-8(3)12-9-5-10-6-9/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRFILKOEVZFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)OC1COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity of Oxetane Derivatives
Ring-Opening Reactions of Oxetane (B1205548) Systems
The cleavage of the C-O bonds in the oxetane ring is a characteristic reaction, driven by the release of ring strain. beilstein-journals.org This process can be initiated by cationic, nucleophilic, or anionic pathways, with the regioselectivity of the attack being influenced by both steric and electronic factors of the substituents on the ring. magtech.com.cn
Cationic ring-opening is the most common and well-studied reaction pathway for oxetanes. radtech.org It is typically initiated by Brønsted or Lewis acids, which activate the oxetane ring by protonating or coordinating to the ring oxygen atom. beilstein-journals.orgresearchgate.net This activation makes the ring carbons more electrophilic and susceptible to nucleophilic attack.
The mechanism generally proceeds as follows:
Activation: The oxygen atom of the oxetane ring is protonated by an acid, forming a tertiary oxonium ion. rsc.org This step enhances the electrophilicity of the ring carbons.
Nucleophilic Attack: A nucleophile attacks one of the α-carbons of the oxonium ion. This attack can occur via an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate. beilstein-journals.org For unsymmetrically substituted oxetanes, the attack by weak nucleophiles often occurs at the more substituted carbon atom, as this position can better stabilize the developing positive charge (electronic effect control). magtech.com.cn
Polymerization: In the absence of a strong external nucleophile, another oxetane monomer can act as the nucleophile, leading to cationic ring-opening polymerization (CROP). radtech.orgrsc.orgecust.edu.cnacs.org This process is highly efficient and is used to synthesize polyethers. radtech.org The polymerization involves the continuous attack of the oxygen atom from an incoming oxetane monomer on the carbon atom of the activated oxetane cation. rsc.org Photo-initiated cationic polymerization is also a known method, often displaying an induction period followed by rapid, thermally accelerated polymerization. tandfonline.com
For a 3-substituted oxetane like 3-[1-(2-Methylpropoxy)ethoxy]oxetane, cationic ring-opening would result in a 1,3-difunctionalized propane (B168953) derivative. The regioselectivity of the nucleophilic attack would depend on the specific reaction conditions and the nature of the nucleophile.
| Initiator Type | Mechanism Feature | Typical Products |
| Brønsted Acids (e.g., HNTf₂) | Protonation of ring oxygen, formation of oxonium ion. nih.gov | Ring-opened diols, ethers. nih.gov |
| Lewis Acids (e.g., BF₃·OEt₂) | Coordination to ring oxygen, carbocation formation. researchgate.net | 1,3-halohydrins, functionalized propanes. researchgate.net |
| Photoinitiators | Generation of superacids upon UV irradiation. tandfonline.com | Polyethers (in polymerization). tandfonline.com |
While less reactive than epoxides, oxetanes can undergo ring-opening upon attack by strong nucleophiles, although this often requires activation, for example by an acid. wikipedia.orgmagtech.com.cn The regioselectivity of nucleophile-induced ring-opening is typically governed by steric hindrance, following an SN2 mechanism.
Key characteristics of this pathway include:
Regioselectivity: Strong nucleophiles, such as organolithium reagents or Grignard reagents, preferentially attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn
Activation: The reaction can be facilitated by Lewis acids, which coordinate to the oxetane oxygen and increase the ring's susceptibility to attack by even weaker nucleophiles. beilstein-journals.orgresearchgate.netacs.org
Variety of Nucleophiles: A wide range of nucleophiles can be employed, including C-nucleophiles (organometallics), N-nucleophiles (amines), O-nucleophiles (alcohols, water), and S-nucleophiles (thiols). radtech.orgmagtech.com.cnresearchgate.netrsc.org For instance, the reaction of oxetanes with reagents like acyl chlorides, silyl (B83357) chlorides, carboxylic acids, thiols, and phenols can be catalyzed by quaternary onium salts or crown ether complexes. radtech.org
In the case of this compound, nucleophilic attack would be expected to occur at one of the equivalent C2 or C4 positions, leading to a primary alcohol derivative.
| Nucleophile Type | Reaction Conditions | Controlling Factor |
| C-Nucleophiles (e.g., R-Li, RMgX) | Often requires elevated temperatures. wikipedia.org | Steric hindrance (attack at less substituted carbon). magtech.com.cn |
| N-Nucleophiles (e.g., Amines) | Can be catalyzed by acids or onium salts. radtech.orgbeilstein-journals.org | Steric hindrance. |
| O-Nucleophiles (e.g., Alcohols, Phenols) | Typically requires acid catalysis. radtech.orgmagtech.com.cn | Electronic effects (attack at more substituted carbon). magtech.com.cn |
| S-Nucleophiles (e.g., Thiols) | Can be catalyzed by onium salts or Lewis acids. radtech.orgacs.org | Steric hindrance. |
Anionic ring-opening of oxetanes is less common than cationic polymerization but is a viable pathway, particularly for polymerization reactions. radtech.org This process is typically initiated by strong bases, such as organometallic compounds or alkali metal alkoxides. magtech.com.cnresearchgate.net
The mechanism involves the direct attack of a strong nucleophile (anion) on one of the ring carbons, generating an alkoxide intermediate. In polymerization, this alkoxide then attacks another oxetane monomer, propagating the chain. For example, the anionic ring-opening polymerization of oxetanes containing hydroxyl groups has been successfully achieved using potassium tert-butoxide in the presence of 18-crown-6-ether as a catalyst. radtech.org The reaction proceeds via nucleophilic attack on a C2 or C4 carbon, with the regioselectivity primarily controlled by steric factors, favoring attack at the less substituted carbon. magtech.com.cn
Substituent Effects on Oxetane Reactivity and Stability
Substituents on the oxetane ring significantly influence its stability and reactivity. acs.orgnih.gov The position and electronic nature of the substituent dictate its effect on ring strain, the basicity of the oxygen atom, and the susceptibility of the ring carbons to nucleophilic or electrophilic attack.
Stability: The stability of the oxetane ring is highly dependent on its substitution pattern. nih.govacs.org 3,3-disubstituted oxetanes are notably more stable than other isomers. nih.govresearchgate.net This increased stability is attributed to the steric hindrance provided by the substituents, which block the trajectory of external nucleophiles attempting to attack the C–O antibonding orbital. nih.gov While this compound is a 3-monosubstituted oxetane, the bulky ether group at the C3 position offers some steric shielding, contributing to its relative stability compared to unsubstituted oxetane.
Reactivity: The 1-(2-Methylpropoxy)ethoxy substituent in this compound is an electron-withdrawing group due to the ether oxygens. This inductive effect can influence the basicity of the oxetane ring oxygen. A decrease in basicity can make protonation or coordination with Lewis acids less favorable, potentially slowing the rate of cationic ring-opening compared to alkyl-substituted oxetanes. nih.gov
Conformation: Substituents at the 3-position increase the puckering of the oxetane ring to alleviate unfavorable eclipsing interactions. acs.org This conformational change can affect the accessibility of the ring atoms and influence reaction pathways.
Derivatization Reactions of Oxetane Cores
Derivatization reactions involve modifying the substituents on a pre-formed oxetane ring without causing it to open. The stability of the oxetane core, particularly in 3,3-disubstituted systems, allows for a range of chemical transformations to be performed on its side chains. chemrxiv.org
The oxetane ring itself is generally stable towards many common oxidizing and reducing agents, allowing for selective transformations of functional groups attached to it. nih.govchemrxiv.org
Oxidation: Hydroxymethyl groups attached to an oxetane ring can be oxidized to aldehydes or carboxylic acids using standard reagents. For example, Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) have been used to efficiently synthesize the corresponding aldehydes. chemrxiv.org Radical oxidation pathways using TEMPO have also been employed. chemrxiv.org The stability of the oxetane ring under these conditions is crucial for the successful synthesis of such derivatives.
Reduction: The oxetane ether linkage is resistant to cleavage by many reducing agents, such as complex metal hydrides, under standard conditions. wikipedia.org This allows for the reduction of other functional groups within the molecule, such as esters or ketones, while leaving the oxetane ring intact. For example, the reduction of an ester moiety on an oxetane-containing compound can be achieved with reagents like diisobutylaluminium hydride (DIBAL) without affecting the ring. acs.org
For this compound, the stability of the oxetane core would allow for chemical modifications of the isobutoxy or ethoxy portions of the side chain, should suitable functional handles be present or introduced.
| Transformation | Reagents | Effect on Oxetane Ring |
| Oxidation of side-chain alcohol | DMP, PCC, TEMPO chemrxiv.org | Ring remains intact. |
| Reduction of side-chain ester/ketone | DIBAL, NaBH₄ | Ring remains intact. |
Alkylation and Acylation Reactions
The hydroxyl group of oxetan-3-ol (B104164) is a versatile handle for introducing a variety of substituents through alkylation and acylation reactions. These transformations are fundamental for creating diverse oxetane-based building blocks.
Alkylation: O-alkylation of oxetan-3-ol can be achieved under standard Williamson ether synthesis conditions. This involves deprotonation of the hydroxyl group with a base, such as sodium hydride, followed by nucleophilic substitution with an alkyl halide. Furthermore, 3-halooxetanes can act as excellent substrates for N-, O-, and S-alkylation via an SN2 mechanism. thieme-connect.de
The title compound, This compound , is itself a product of a specific type of O-alkylation—the protection of the hydroxyl group of oxetan-3-ol as an acetal (B89532). This is typically accomplished by reacting oxetan-3-ol with an enol ether, such as 2-methylpropyl vinyl ether, under acidic catalysis. This protecting group can be readily removed under mild acidic conditions to regenerate the parent oxetan-3-ol for further functionalization.
Acylation: The acylation of the hydroxyl group in oxetan-3-ol to form ester derivatives is another common transformation. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. These reactions are generally efficient and provide access to a wide array of oxetane-3-yl esters.
| Reaction Type | Reagents & Conditions | Product Type | Ref. |
| O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 3-(Alkoxy)oxetane | thieme-connect.de |
| Acetal Formation | Enol Ether (e.g., Isobutyl vinyl ether), Acid catalyst | 3-(1-Alkoxyethoxy)oxetane | - |
| O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | 3-(Acyloxy)oxetane | - |
Carbon-Carbon Bond Formation Strategies
Creating new carbon-carbon bonds on the oxetane scaffold is crucial for building molecular complexity. Oxetan-3-one, readily synthesized by the oxidation of oxetan-3-ol, is a key precursor for several C-C bond-forming reactions that maintain the integrity of the strained four-membered ring. thieme-connect.debeilstein-journals.org
Grignard Reactions: Organomagnesium halides (Grignard reagents) can add to the carbonyl group of oxetan-3-one to produce tertiary 3-alkyloxetan-3-ols. chemrxiv.org This reaction provides a direct method for introducing alkyl, aryl, or vinyl substituents at the 3-position. Careful control of reaction conditions, particularly temperature, is necessary to prevent unwanted ring-opening side reactions. chemrxiv.org
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Oxetan-3-one can be converted to 3-alkylideneoxetanes through olefination reactions. The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a common method for this transformation. acs.orgwikipedia.org The Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, offers an alternative that often provides better control over the stereochemistry of the resulting alkene and uses reagents that are more easily removed during workup. These reactions introduce an exocyclic double bond, which can serve as a handle for further synthetic manipulations. chemrxiv.org
| C-C Bond Formation Strategy | Starting Material | Reagent(s) | Product | Ref. |
| Grignard Addition | Oxetan-3-one | 1. R-MgBr 2. H₃O⁺ workup | 3-Alkyl-oxetan-3-ol | chemrxiv.org |
| Wittig Reaction | Oxetan-3-one | Ph₃P=CHR (Phosphonium ylide) | 3-Alkylideneoxetane | acs.org |
| Horner-Wadsworth-Emmons | Oxetan-3-one | (EtO)₂P(O)CH₂R, Base | 3-Alkylideneoxetane | chemrxiv.org |
Interconversion of Functional Groups on Oxetane Scaffolds
The ability to interconvert functional groups at the 3-position of the oxetane ring is essential for accessing a wide range of derivatives from common precursors like oxetan-3-ol and oxetan-3-one.
From Oxetan-3-ol: The hydroxyl group of oxetan-3-ol can be displaced to introduce other functionalities. For instance, treatment with diethylaminosulfur trifluoride (DAST) converts oxetan-3-ol into 3-fluorooxetane. acs.org To introduce an azide (B81097) group, the hydroxyl group is first converted into a good leaving group, such as a tosylate. Subsequent reaction with sodium azide yields 3-azidooxetane (B2941917). researchgate.netresearchgate.net
Oxidation and Reduction: The interconversion between oxetan-3-ol and oxetan-3-one is a pivotal transformation. Oxetan-3-ol can be oxidized to oxetan-3-one using various reagents, including a combination of phosphorus pentoxide (P₂O₅), dimethyl sulfoxide (B87167) (DMSO), and triethylamine. thieme-connect.de Conversely, the ketone can be reduced back to the alcohol using standard reducing agents like sodium borohydride (B1222165).
The azide functionality in 3-azidooxetane can be reduced to a primary amine. This reduction can be accomplished using several methods, including catalytic hydrogenation (H₂/Pd-C) or treatment with triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction), to furnish 3-aminooxetane. researchgate.netresearchgate.net
| Transformation | Starting Material | Reagent(s) | Product | Ref. |
| Fluorination | Oxetan-3-ol | DAST | 3-Fluorooxetane | acs.org |
| Azidation | 3-(Tosyloxy)oxetane | Sodium Azide (NaN₃) | 3-Azidooxetane | researchgate.netresearchgate.net |
| Oxidation | Oxetan-3-ol | P₂O₅, DMSO, Et₃N | Oxetan-3-one | thieme-connect.de |
| Azide Reduction | 3-Azidooxetane | H₂, Pd/C or Ph₃P/H₂O | 3-Aminooxetane | researchgate.netresearchgate.net |
Polymerization and Materials Science Applications of Oxetane Monomers
Cationic Ring-Opening Polymerization of Oxetanes
Cationic ring-opening polymerization (CROP) is the most prevalent method for polymerizing oxetane (B1205548) monomers. wikipedia.org This process is driven by the high ring strain of the four-membered oxetane ring (approximately 107 kJ/mol), which is significantly higher than that of less reactive cyclic ethers like tetrahydropyran. wikipedia.orgradtech.org The polymerization proceeds via a tertiary oxonium ion as the propagating center. wikipedia.org
Mechanistic Investigations of Cationic Polymerization
The cationic polymerization of oxetanes can proceed through two primary mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net In the ACE mechanism, the cationic charge is located on the growing polymer chain end. researchgate.net Conversely, in the AM mechanism, the monomer is activated by the initiator, and the neutral polymer chain attacks the activated monomer. researchgate.net The dominant mechanism is influenced by the specific monomer, initiator, and reaction conditions.
A common feature in the photoinitiated cationic ring-opening polymerization of 3,3-disubstituted oxetanes is the presence of a distinct induction period. rpi.edu This is attributed to the formation of a stable tertiary oxonium ion intermediate. radtech.org Overcoming this induction period can be achieved by increasing the polymerization temperature, copolymerizing with more reactive monomers, or using free-radical photoinitiators as synergists. rpi.edu
Influence of Initiators and Reaction Conditions
A variety of initiators can be used for the cationic polymerization of oxetanes, including Lewis acids, trialkyl oxonium salts, and carbocationic salts. wikipedia.org Strong Brønsted acids are generally less effective as they can generate less reactive secondary oxonium ions. wikipedia.org For photoinitiated polymerizations, onium salts, such as diaryliodonium and triarylsulfonium salts, are commonly employed as photoacid generators. researchgate.net
The choice of initiator and reaction conditions significantly impacts the polymerization process. For instance, in the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, the concentration of the catalyst and the temperature affect the degree of branching in the resulting polymer. mdpi.com The use of a core molecule, such as 1,1,1-tris(hydroxymethyl)propane, can lead to polymers with lower dispersity and better control over the molar mass. mdpi.comnih.gov
The solvent also plays a crucial role. Studies on the CROP of oxetane have shown that using 1,4-dioxane (B91453) as a solvent can suppress undesirable intra- and intermolecular transfer reactions, leading to a more controlled polymerization. acs.orgacs.org
Table 1: Initiators for Cationic Polymerization of Oxetanes
| Initiator Type | Examples | Notes |
| Lewis Acids | BF₃·OEt₂ | Commonly used, often in conjunction with a cocatalyst. wikipedia.orgmdpi.com |
| Onium Salts | Triphenylsulfonium hexafluoroantimonate | Used in photopolymerization as photoacid generators. radtech.org |
| Carbocationic Salts | Trityl and tropylium (B1234903) salts | Effective for initiating polymerization. wikipedia.org |
| Brønsted Acids | Trifluoromethanesulfonic acid (TfOH) | Can be used, but may lead to side reactions. uni-muenchen.de |
Controlled and Living Polymerization Methodologies
Achieving a controlled and living polymerization of oxetanes, where termination and chain transfer reactions are minimized, is crucial for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions. uni-muenchen.de
One approach to achieving living polymerization is the use of a "non-steady-state" controlled process. acs.orgaston.ac.uk By using specific initiators, such as 3-phenoxypropyl 1,4-dioxanium hexafluoroantimonate in 1,4-dioxane, well-defined polyoxetane with low polydispersity has been synthesized. aston.ac.uk This method relies on the reversible formation of a dormant species, which helps to control the concentration of the active propagating centers. acs.org
Copolymerization Strategies with Other Monomers
Copolymerization is a versatile strategy to tailor the properties of polyoxetanes. Oxetanes can be copolymerized with a variety of other monomers, such as epoxides and other cyclic ethers, to modify properties like crystallinity, thermal stability, and mechanical performance. wikipedia.orgradtech.org
For example, the copolymerization of 3-benzyloxymethyl-3-ethyl-oxetane with 3,4-epoxycyclohexane carboxylate or diglycidylether of bisphenol A epoxy resin significantly improves the conversion of the oxetane monomer. radtech.org Similarly, copolymers of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) and tetrahydrofuran (B95107) (THF) result in amorphous, tough rubbers. wikipedia.org
Anionic Polymerization and Alternating Copolymerization of Oxetanes
While less common than cationic polymerization, anionic ring-opening polymerization of oxetanes is also possible, particularly for monomers with specific activating groups. radtech.orgrsc.org For instance, oxetanes containing hydroxyl groups, such as (3-methyl-3-hydroxymethyl)oxetane, can undergo anionic polymerization using a potassium tert-butoxide and 18-crown-6-ether complex as a catalyst. radtech.org This method has been used to synthesize hyperbranched polyethers. mdpi.com
Anionic polymerization of oxetane can also be achieved through a monomer activation strategy using an initiating system based on a tetraalkylammonium salt associated with a trialkylaluminum. rsc.org This allows for the controlled synthesis of polyoxetanes with narrow molar mass distributions. rsc.org
Anionic ring-opening alternating copolymerization of oxetanes with cyclic carboxylic anhydrides has also been reported, which opens up possibilities for creating new polyester (B1180765) structures. radtech.org
Synthesis of Advanced Polymeric Materials from Oxetanes
The unique properties of polyoxetanes make them suitable for a range of advanced applications. nih.gov For instance, energetic polymers derived from oxetane monomers containing azido (B1232118) or nitrato groups are of interest for applications in propellants and explosives. uni-muenchen.de
Hyperbranched polyoxetanes, synthesized from monomers like 3-ethyl-3-(hydroxymethyl)oxetane, are a relatively new class of polymers with potential applications as hot-melt adhesives and in polymer electrolytes. mdpi.comnih.gov The thermal properties of these materials can be tuned by copolymerization, for example, by creating tri-block copolymers of polyethylene (B3416737) glycol and hyperbranched poly-3-ethyl-3-(hydroxymethyl)oxetane. diva-portal.org
Furthermore, the development of oxetane-based monomers for UV and electron beam curing applications is an active area of research. radtech.org These materials offer advantages such as low volumetric shrinkage and high reactivity, making them potential replacements for traditional acrylic monomers in coatings, inks, and adhesives. radtech.org
Side-Chain Liquid-Crystalline Polymers
Side-chain liquid-crystalline polymers (SCLCPs) are a class of materials that combine the properties of liquid crystals with the processability of polymers. uc.pt In these materials, rigid mesogenic units are attached as side chains to a flexible polymer backbone. uc.pt The polymerization of oxetane-based reactive mesogens is an attractive method for creating SCLCPs. rsc.org These materials offer several advantages over their more common acrylate-based counterparts, including insensitivity to oxygen during polymerization, reduced shrinkage, and potentially improved alignment and lower processing viscosity. rsc.orgresearchgate.net
Hyperbranched Polyethers
Hyperbranched polymers are highly branched, three-dimensional macromolecules that are synthesized in a one-step polymerization process. uc.pt They are characterized by a dendritic structure, a high density of functional groups at the periphery, and unique physical properties such as low viscosity and high solubility. uc.pt Hyperbranched polyethers can be synthesized via the cationic ring-opening polymerization of hydroxyl-functionalized oxetanes. uc.pt For instance, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane is a well-established route to hyperbranched polyethers. usm.edunih.govmdpi.com
The monomer 3-[1-(2-Methylpropoxy)ethoxy]oxetane does not inherently possess the hydroxyl functionality typically used for creating hyperbranched structures in a one-pot reaction. However, it could potentially be used in co-polymerization with a hydroxyl-containing oxetane monomer to modify the properties of the resulting hyperbranched polyether. The bulky, flexible 1-(2-Methylpropoxy)ethoxy side group could influence the solubility, thermal properties, and rheological behavior of the final polymer.
Alternatively, the acetal (B89532) linkage in the side chain of this compound is susceptible to hydrolysis under acidic conditions. This chemical handle could potentially be exploited in a post-polymerization modification step to introduce hydroxyl groups, which could then be used for further reactions or to alter the polymer's properties.
Functional Polymers for Specialized Applications
The versatility of oxetane chemistry allows for the incorporation of a wide range of functional groups into the resulting polymers, leading to materials with specialized properties. For example, oxetane monomers with cyano or oligo(ethylene oxide) side chains have been polymerized to create materials with potential applications as polymer electrolytes for lithium-ion batteries. jlu.edu.cn The ether linkages in the polyether backbone and in the side chains can coordinate with lithium ions, facilitating ion transport.
In this context, the 1-(2-Methylpropoxy)ethoxy side chain of the title compound could contribute to the ion-conducting properties of the resulting polymer. The presence of multiple ether oxygens in the repeating unit of poly(this compound) might enhance its ability to solvate and transport ions.
Furthermore, the synthesis of oxetane derivatives with various functional groups is a subject of ongoing research. uni-muenchen.de This suggests that this compound could serve as a precursor for the synthesis of other functional monomers. The acetal group could potentially be exchanged or modified to introduce different functionalities, thereby expanding the range of accessible polymers and their applications.
Polymeric Supports and Networks
Polyoxetanes can be utilized as polymeric supports or cross-linked to form networks. The properties of these materials are highly dependent on the nature of the substituents on the oxetane ring. wikipedia.org For instance, polymers derived from 3,3-bis(chloromethyl)oxetane were once commercially available and used for goods requiring high heat-distortion temperature and low water absorption due to their crystalline nature and chemical resistance. wikipedia.org
While poly(this compound) is expected to be amorphous due to the unsymmetrical and bulky side group, it could be a component in the formation of polymer networks. If copolymerized with a di-functional oxetane monomer, the resulting polymer chains could be cross-linked. The physical properties of the network, such as its swelling behavior, mechanical strength, and thermal stability, would be influenced by the incorporation of the this compound repeating units.
The chemical properties of the side chain could also be exploited. For example, if the acetal group were to be hydrolyzed post-polymerization to yield hydroxyl groups, these could then be used as sites for cross-linking reactions, leading to the formation of a hydrogel or a cross-linked network with tunable properties.
Computational and Theoretical Studies on Oxetane Systems
Quantum Chemical Calculations of Oxetane (B1205548) Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of oxetane systems. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecular geometry and electronic structure. rsc.org For a substituted oxetane such as 3-[1-(2-Methylpropoxy)ethoxy]oxetane, these calculations would reveal key electronic properties.
Molecular Orbitals and Charge Distribution: The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability.
Furthermore, population analysis methods, such as Mulliken, Hirshfeld, and Natural Bond Orbital (NBO) analyses, are used to calculate the partial atomic charges on each atom. rsc.orgwikipedia.orgstackexchange.com This charge distribution is critical for understanding intermolecular interactions and predicting reactive sites. For instance, calculations on the parent oxetane and its protonated form have shown that the oxygen atom of a neutral oxetane molecule would preferentially attack the carbon atoms of a protonated oxetane, initiating a nucleophilic reaction. rsc.org
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. wolfram.comlibretexts.orguni-muenchen.de It illustrates regions of positive and negative electrostatic potential, which are crucial for predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, electron-rich areas, typically around electronegative atoms like oxygen, are colored red, indicating a negative potential and a likely site for electrophilic attack. Conversely, electron-poor regions, often around hydrogen atoms, are colored blue, indicating a positive potential and susceptibility to nucleophilic attack. researchgate.net For this compound, the MEP would highlight the high electron density around the ether and oxetane oxygen atoms, identifying them as key sites for interaction with electrophiles or for hydrogen bonding. beilstein-journals.org
Table 1: Illustrative Calculated Electronic Properties for Parent Oxetane
| Property | Calculation Method | Basis Set | Calculated Value |
| C-O Bond Length | B3LYP | 6-31G(d,p) | 1.449 Å |
| C-C Bond Length | B3LYP | 6-31G(d,p) | 1.547 Å |
| C-O-C Bond Angle | B3LYP | 6-31G(d,p) | 91.6° |
| C-C-C Bond Angle | B3LYP | 6-31G(d,p) | 85.4° |
| Atomic Charge (Oxygen) | ADCH | 6-31G(d,p) | -0.287 |
| Atomic Charge (Adjacent Carbon) | ADCH | 6-31G(d,p) | -0.026 |
Note: Data is based on calculations for the unsubstituted oxetane ring from literature and serves as an illustrative example. rsc.org
Modeling of Ring-Opening Reaction Pathways
The reactivity of oxetanes is dominated by ring-opening reactions, driven by the relief of their inherent ring strain (approximately 25.5 kcal/mol or 106 kJ/mol). beilstein-journals.orgresearchgate.netnih.gov Computational modeling is instrumental in elucidating the mechanisms of these reactions, identifying transition states, and calculating activation energies. researchgate.net
Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxetane oxygen is protonated, which activates the ring for nucleophilic attack. researchgate.netmagtech.com.cn Theoretical studies can model this process by calculating the potential energy surface for the approach of a nucleophile to the protonated oxetane. These models help determine the regioselectivity of the attack on unsymmetrical oxetanes. The reaction can proceed via an SN1-like mechanism, involving a stabilized carbocation intermediate, or an SN2-like mechanism, with the nucleophile attacking a carbon atom as the C-O bond breaks. nih.gov The stability of potential carbocation intermediates, influenced by substituents, largely dictates the preferred pathway. For a 3-substituted oxetane, nucleophilic attack typically occurs at one of the α-carbon atoms.
Other Ring-Opening Reactions: Computational methods are also applied to study ring-opening reactions initiated by other means, including Lewis acids, electrophiles, and radicals. magtech.com.cnchemrxiv.org For each pathway, theoretical calculations can map the entire reaction coordinate, from reactants to products through the transition state. nih.gov The calculated activation energy (the energy barrier that must be overcome) provides a quantitative measure of the reaction's feasibility and rate. nih.gov Theoretical studies have shown that the four-membered ring of oxetane has slightly less strain in its transition state compared to an oxirane (epoxide), resulting in a higher activation energy for ring-opening. researchgate.net
Table 2: Example Activation Energies for Ring-Opening of Heterocycles
| Heterocycle | Reaction Type | Nucleophile | Activation Energy (ΔE≠, kcal/mol) |
| Epoxide (Oxirane) | SN2 | Acetate (AcO⁻) | 16.6 |
| Aziridine | SN2 | Acetate (AcO⁻) | 32.1 |
| Episulfide (Thiirane) | SN2 | Acetate (AcO⁻) | 9.6 |
Note: This table provides comparative data for three-membered rings to illustrate how computational chemistry can quantify reactivity differences. Data is from a DFT study on related systems. nih.gov Oxetane ring-opening would have its own characteristic activation energy.
Theoretical Insights into Polymerization Mechanisms
Oxetanes are important monomers for cationic ring-opening polymerization (CROP), yielding polyethers with various applications. rsc.org Computational studies, particularly using DFT methods, have provided significant insights into the complex mechanisms of CROP. rsc.orgrsc.org
Initiation and Propagation: The polymerization process begins with an initiation step, where an acid protonates the oxygen atom of the oxetane monomer, forming a reactive secondary oxonium ion. rsc.orgrsc.org This is followed by the propagation stage, where another oxetane monomer acts as a nucleophile, attacking an α-carbon of the protonated oxetane. rsc.orgrsc.org This ring-opening event results in the formation of a dimer and regenerates the reactive oxonium ion at the end of the growing chain. researchgate.net
Theoretical models have been used to fully optimize the geometries of the reactants, transition states, intermediates, and products for each step of the polymerization process. rsc.orgrsc.org Energy analysis of the reaction pathway shows that for the parent oxetane, the initial dimerization step has a very low activation energy (around 3 kJ/mol), which is consistent with the high reaction rates observed experimentally. rsc.org As the polymer chain grows, the activation energy for adding subsequent monomers tends to increase slightly. rsc.org
Solvent Effects and Side Reactions: Computational models can also incorporate solvent effects using methods like the Polarizable Continuum Model (PCM). rsc.org These studies show how the solvent can influence the energetics of the polymerization pathway. Additionally, theoretical calculations can investigate potential side reactions, such as "backbiting," where the oxygen atoms of the growing polymer chain attack the active oxonium end, leading to the formation of cyclic oligomers. rsc.org
Conformational Analysis of Substituted Oxetanes
The four-membered oxetane ring is not perfectly planar. The parent oxetane exhibits a slight "puckering" of the ring, with a calculated puckering angle of about 8.7° at 140 K. beilstein-journals.org The introduction of substituents on the ring can significantly influence its conformational preferences. acs.orgmdpi.com
Puckering and Substituent Effects: The addition of substituents can increase unfavorable eclipsing interactions between atoms, leading to a more puckered conformation. acs.orgmdpi.com For a molecule like this compound, the large and flexible substituent at the 3-position would be expected to have a pronounced effect on the ring's geometry. Computational methods can be used to determine the preferred puckering angle and the orientation of the substituent. researchgate.net X-ray crystallography and computational studies on other 3,3-disubstituted oxetanes have shown puckering angles of around 15-16°. acs.org
Potential Energy Surface (PES) Scans: To explore the conformational landscape of a substituted oxetane, chemists perform Potential Energy Surface (PES) scans. uni-muenchen.deq-chem.comreadthedocs.io In a PES scan, a specific geometric parameter, such as a dihedral angle defining the ring pucker or the orientation of a substituent, is systematically varied. At each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax. uni-muenchen.de The resulting plot of energy versus the scanned coordinate reveals the locations of stable conformations (energy minima) and the energy barriers (transition states) between them. researchgate.netresearchgate.net This analysis is crucial for understanding how the molecule's shape influences its physical properties and reactivity.
Advanced Spectroscopic and Analytical Methodologies for Oxetane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-[1-(2-Methylpropoxy)ethoxy]oxetane, both ¹H and ¹³C NMR spectroscopy would offer critical insights into its precise molecular architecture.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Protons on carbons adjacent to oxygen atoms are characteristically shifted downfield. chegg.comnih.gov For instance, the protons of the oxetane (B1205548) ring (H-2, H-3, and H-4) would likely appear in the 3.5-5.0 ppm range. nih.govpdx.edu Specifically, the methine proton at the C-3 position, being attached to two oxygen atoms through the acetal (B89532) linkage, would be expected at the lower end of this range. The methylene (B1212753) protons of the oxetane ring (H-2 and H-4) would likely show complex splitting patterns due to coupling with each other and with the H-3 proton. The protons of the ethoxy group and the 2-methylpropoxy group would also have characteristic chemical shifts and splitting patterns, providing confirmation of these structural motifs.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. Carbon atoms bonded to oxygen typically resonate in the downfield region of the spectrum (50-90 ppm). nih.govoregonstate.edu In this compound, the carbon of the acetal group (C-1' of the ethoxy group) would be expected to have a chemical shift in the range of 90-110 ppm due to being bonded to two oxygen atoms. The carbons of the oxetane ring would also be found in the downfield region, with C-3 being significantly deshielded. The carbons of the isobutyl group would appear in the more upfield aliphatic region.
Predicted NMR Data for this compound:
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Oxetane C2, C4 | ~4.4 - 4.8 | m | ~70 - 75 |
| Oxetane C3 | ~4.0 - 4.5 | m | ~75 - 80 |
| Ethoxy CH | ~4.8 - 5.2 | q | ~95 - 105 |
| Ethoxy CH₃ | ~1.2 - 1.4 | d | ~18 - 22 |
| 2-Methylpropoxy OCH₂ | ~3.2 - 3.6 | d | ~75 - 80 |
| 2-Methylpropoxy CH | ~1.8 - 2.1 | m | ~28 - 32 |
| 2-Methylpropoxy CH₃ | ~0.9 - 1.1 | d | ~18 - 22 |
Mass Spectrometry (MS) for Molecular Characterization and Mixture Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.
The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of ethers often involves cleavage of the C-O bond and the C-C bond alpha to the oxygen. libretexts.org In the case of this compound, fragmentation of the acetal group is expected to be a prominent pathway. The fragmentation of the oxetane ring itself can also occur. The isobutyl group can lead to the loss of a stable isobutylene (B52900) molecule or an isobutyl radical.
Predicted Mass Spectrometry Fragmentation for this compound:
| m/z | Predicted Fragment Structure/Identity |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - 45]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| [M - 73]⁺ | Loss of isobutoxy radical (•OCH₂CH(CH₃)₂) |
| [M - 87]⁺ | Loss of the 3-oxetanyl radical |
| 57 | Isobutyl cation [(CH₃)₂CHCH₂]⁺ or t-butyl cation [(CH₃)₃C]⁺ after rearrangement |
| 45 | Ethoxy cation [CH₃CH₂O]⁺ |
Chromatographic Techniques (GC-MS, HPLC) in Oxetane Research
Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are valuable tools in oxetane research.
GC-MS: For a volatile compound like this compound, GC-MS would be an ideal analytical method. The gas chromatograph separates the compound from any impurities or byproducts based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then provides identification based on the mass spectrum of the eluted compound. The retention time in the GC would be characteristic of the molecule's volatility and polarity.
HPLC: High-Performance Liquid Chromatography is suitable for the analysis and purification of less volatile or thermally labile compounds. nih.gov For this compound, reversed-phase HPLC with a C18 column could be employed, where the compound would elute at a retention time determined by its polarity. A less polar mobile phase would lead to a shorter retention time. HPLC is particularly useful for preparative scale purification of oxetane derivatives.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While obtaining a suitable single crystal of this compound, which is likely a liquid at room temperature, could be challenging, such a study would provide invaluable information.
The oxetane ring is known to adopt a puckered conformation to relieve ring strain, and the degree of puckering can be influenced by substituents. rsc.orgacs.org An X-ray crystal structure would precisely define the puckering of the oxetane ring in this specific molecule. It would also reveal the preferred conformation of the flexible 1-(2-methylpropoxy)ethoxy side chain and any intermolecular interactions in the crystal lattice. In the absence of experimental data for this specific compound, analysis of crystal structures of other 3-substituted oxetanes can provide insights into the expected geometry. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its ether and acetal functionalities.
The most characteristic feature would be the strong C-O stretching vibrations. Ethers typically show a strong absorption band in the region of 1250-1050 cm⁻¹. chegg.com Due to the presence of multiple C-O bonds in both the oxetane ring and the acetal group, a series of strong bands would be expected in this region. blogspot.comresearchgate.net Specifically, acetals often exhibit several strong bands between 1200 and 1020 cm⁻¹. researchgate.net The spectrum would also show C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.
Predicted Infrared Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2960-2850 | C-H stretch (sp³) | Medium to Strong |
| 1470-1450 | C-H bend (CH₂) | Medium |
| 1385-1365 | C-H bend (CH₃) | Medium |
| 1200-1020 | C-O stretch (acetal, ether) | Strong, multiple bands |
| ~980 | Oxetane ring breathing | Medium |
Emerging Research Frontiers and Potential Academic Applications
Oxetanes as Building Blocks for Complex Molecular Synthesis
Oxetanes are increasingly recognized as valuable building blocks in the synthesis of complex organic molecules. The inherent ring strain of approximately 107 kJ/mol makes them susceptible to controlled ring-opening reactions, providing a pathway to 1,3-difunctionalized linear chains that are common motifs in natural products and pharmaceuticals.
The compound 3-[1-(2-Methylpropoxy)ethoxy]oxetane is a prime example of a tailored building block. It is structurally a derivative of 3-hydroxyoxetane, where the hydroxyl group is masked as an acetal (B89532). This "protecting group" strategy is fundamental in multi-step synthesis. The 1-(2-Methylpropoxy)ethoxy group is stable under neutral to strongly basic conditions, allowing chemists to perform a variety of chemical transformations on other parts of a larger molecule without affecting the protected hydroxyl group. chemistrysteps.comlibretexts.orglibretexts.org Once the desired modifications are complete, the acetal group can be removed under mild acidic conditions to reveal the free hydroxyl group, which can then participate in subsequent reactions. total-synthesis.com
This approach enables the strategic incorporation of the oxetane (B1205548) ring and its subsequent elaboration, highlighting the compound's potential in the modular synthesis of intricate molecular architectures. The regioselectivity of ring-opening reactions, which is influenced by steric and electronic factors, can be precisely controlled, further enhancing the synthetic utility of such building blocks. magtech.com.cn
| Feature | Description | Synthetic Advantage |
|---|---|---|
| Strained Ring System | The four-membered ether ring is highly strained. | Facilitates controlled, regioselective ring-opening reactions to form 1,3-disubstituted products. magtech.com.cn |
| Protected Functional Group | The hydroxyl group at the 3-position is protected as an acetal. | Allows for chemical modifications at other molecular sites under basic or nucleophilic conditions without affecting the hydroxyl group. libretexts.org |
| Deprotection Condition | The acetal group can be cleaved under mild aqueous acid conditions. | Provides a versatile handle for late-stage functionalization or further synthetic elaboration. total-synthesis.com |
Exploration of Oxetane Derivatives in Materials Science Research
In materials science, oxetane derivatives are valuable monomers for producing polymers with unique properties. The primary method for polymerization is cationic ring-opening polymerization (CROP), where an acidic initiator opens the strained oxetane ring, leading to the formation of a polyether backbone. radtech.orgrsc.org This process is efficient and can be initiated by heat or, more commonly in industrial applications, by UV light using photo-acid generators. radtech.org
Polymers derived from oxetanes, known as polyoxetanes, exhibit a range of desirable characteristics, including low water absorption and high chemical resistance. wikipedia.org The specific properties of the resulting polymer, such as crystallinity and melting temperature, are highly dependent on the substituents attached to the oxetane ring. wikipedia.org
Monomers like this compound offer an intriguing prospect for creating functional polymers. oup.com By incorporating this monomer into a polymer chain via CROP, a polyether with pendant 1-(2-Methylpropoxy)ethoxy groups is formed. Subsequent hydrolysis of the acetal groups along the polymer backbone would yield a hydrophilic poly(3-hydroxyoxetane). This post-polymerization modification strategy allows for the creation of functional materials where the hydroxyl groups can serve as points for cross-linking, grafting other polymer chains, or attaching active molecules, leading to the development of advanced materials such as hydrogels, coatings, and specialized resins.
Future Directions in Oxetane Chemistry and Advanced Materials Development
The future of oxetane chemistry is geared towards expanding the synthetic toolbox to access a wider variety of functionalized oxetane building blocks and leveraging them to create next-generation materials. A key research thrust is the development of more efficient, scalable, and stereoselective synthetic routes to substituted oxetanes. While methods exist, they can be multi-step and low-yielding, which has limited the broad availability of diverse oxetane monomers. nih.govgoogle.com
For compounds like this compound, future research will likely focus on optimizing their synthesis from readily available starting materials like epichlorohydrin (B41342) and 3-hydroxyoxetane. google.com Innovations in catalysis could provide one-pot or streamlined procedures, making these valuable intermediates more accessible for both academic exploration and industrial application.
In advanced materials, the focus will be on designing oxetane-based polymers with precisely controlled architectures and functionalities. The use of monomers with protected functional groups is central to this effort. This allows for the synthesis of well-defined linear polymers that can be later modified to introduce specific properties, such as stimuli-responsiveness, biodegradability, or enhanced thermal stability. The continued exploration of copolymerization of functional oxetanes with other cyclic ethers or monomers will further broaden the landscape of accessible materials. radtech.org
Challenges and Opportunities in the Synthesis and Application of this compound
Opportunities: Despite the challenges, the opportunities presented by this compound are significant. Its structure represents a stable, protected form of 3-hydroxyoxetane, a highly versatile building block. This protection scheme allows chemists to employ a wide range of reaction conditions, including those involving strong bases and organometallic reagents, that would be incompatible with a free hydroxyl group. chemistrysteps.comlibretexts.org
The development of a robust and scalable synthesis for this compound would be a significant enabler for both medicinal chemistry and materials science. It would provide researchers with a reliable intermediate for incorporating the valuable oxetane motif into new drug candidates and for designing novel functional polymers. The ability to unmask the hydroxyl group at a late stage in a synthesis offers a powerful tool for creating molecular diversity and for tailoring the final properties of advanced materials.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Multi-step process involving strained ring formation and protection/deprotection; potential for low overall yield. nih.govgoogle.com | Development of novel, efficient catalytic methods for synthesis would increase accessibility. |
| Chemical Stability | Sensitivity of both the oxetane ring and the acetal group to acidic conditions requires careful reaction planning. wikipedia.org | Acetal group provides robust protection under basic and nucleophilic conditions, expanding synthetic possibilities. libretexts.org |
| Application | Limited commercial availability and high cost can hinder large-scale research and development. | Serves as a key intermediate for introducing the 3-hydroxyoxetane moiety into complex molecules and functional polymers. oup.com |
Q & A
Q. What are the optimal synthetic routes for preparing 3-[1-(2-Methylpropoxy)ethoxy]oxetane with high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example:
- Step 1: React 3-hydroxyoxetane with 1-(2-methylpropoxy)ethyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions.
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Critical Parameters: Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or GC-MS.
- Validation: Confirm purity (>98%) using HPLC and structural integrity via ¹H/¹³C NMR (e.g., characteristic oxetane ring protons at δ 4.5–5.0 ppm) .
Q. How can NMR and mass spectrometry characterize the structure of this compound?
Methodological Answer:
- ¹H NMR: Identify oxetane ring protons (δ 4.5–5.0 ppm), methylpropoxy methyl groups (δ 0.8–1.2 ppm), and ether-linked ethylene protons (δ 3.4–3.8 ppm).
- ¹³C NMR: Oxetane carbons (δ 70–80 ppm), quaternary carbons in the 2-methylpropoxy group (δ 25–30 ppm).
- HRMS: Use electrospray ionization (ESI) or electron impact (EI) to confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks matching the exact mass (C₁₀H₂₀O₃: calculated 188.1412).
- Cross-Validation: Compare with spectral databases (e.g., PubChem, CAS) to resolve ambiguities .
Advanced Research Questions
Q. How does incorporating this compound affect copolymerization reactivity ratios and polymer microstructure?
Methodological Answer:
-
Reactivity Ratios: Determine via the Mayo-Lewis equation using monomer feed ratios and copolymer composition (e.g., from ¹H NMR integration). For oxetane copolymers, reactivity ratios (r₁, r₂) often deviate from 1 due to steric hindrance from the 2-methylpropoxy group.
-
Microstructure Analysis: Use DSC to measure glass transition temperatures (Tg) and SAXS/WAXS to assess crystallinity. Example
Monomer Pair r₁ r₂ Tg (°C) Crystallinity (%) Oxetane + 3,3-Dimethyloxetane 0.8 1.2 -15 25 Oxetane + Ethylene Oxide 0.6 1.5 -30 10
Q. What strategies mitigate oxidative metabolism of oxetane-containing compounds in hepatic microsomes?
Methodological Answer:
- Structural Modifications:
- In Vitro Testing:
Q. What analytical methods resolve contradictions in reported solubility data for oxetane derivatives?
Methodological Answer:
- Standardized Protocols:
- Use shake-flask method with UV/Vis or NMR quantification in buffered solutions (pH 7.4).
- Control temperature (±0.1°C) and ionic strength (e.g., 0.15 M NaCl).
- Common Pitfalls:
Q. How do steric and electronic factors of 2-methylpropoxy substituents affect ether bond stability under acidic/basic conditions?
Methodological Answer:
- Stability Testing:
- Acidic Conditions (0.1 M HCl): Monitor hydrolysis via ¹H NMR (disappearance of ether protons). 2-Methylpropoxy groups exhibit 2× slower hydrolysis than linear alkoxy groups due to steric shielding.
- Basic Conditions (0.1 M NaOH): Use LC-MS to detect cleavage products (e.g., oxetane ring-opened diols).
- Electronic Effects: Electron-donating methyl groups stabilize adjacent ether bonds (σ⁺ = -0.17), reducing susceptibility to nucleophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
